4-(quinolin-4-yl)-1H-pyrazol-5-amine
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Overview
Description
“4-(quinolin-4-yl)-1H-pyrazol-5-amine” is a compound that contains a quinoline group. Quinoline is an organic compound derived from quinoline . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature with a wide range of synthesis protocols. For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods, such as Gould–Jacobs, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods have been modified with eco-friendly transition metal-mediated, ultrasound irradiation reactions, or greener protocols .Physical And Chemical Properties Analysis
Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base with the molecular formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Scientific Research Applications
Antimicrobial Agents
4-(quinolin-4-yl)-1H-pyrazol-5-amine and its derivatives have been explored for their potential as antimicrobial agents. In a study, the compound was synthesized and tested for antibacterial and antifungal activities, showing promising results in this area (Holla et al., 2006).
Green Chemistry Applications
A green and efficient approach for the synthesis of novel pyrazolo[3,4-b]quinoline derivatives, including 4-(quinolin-4-yl)-1H-pyrazol-5-amine, was developed. This process involves environmentally friendly catalysts and offers a regioselective synthesis method (Poomathi et al., 2015).
Antiproliferative Activities in Cancer Research
Research indicates that certain derivatives of 4-(quinolin-4-yl)-1H-pyrazol-5-amine exhibit potent antiproliferative activities against various human cancer cell lines. These compounds have been identified as promising for cancer treatment, particularly due to their ability to induce apoptotic cell death (Şeyma Cankara Pirol et al., 2014).
Catalysis in Polymerization Processes
In the field of organometallic chemistry, derivatives of 4-(quinolin-4-yl)-1H-pyrazol-5-amine have been utilized in the synthesis of aluminum and zinc complexes. These complexes have shown efficacy in catalyzing the ring-opening polymerization of certain compounds, demonstrating the utility of this chemical in advanced material science (Qiao et al., 2011).
Development of Electroluminescent Devices
Compounds related to 4-(quinolin-4-yl)-1H-pyrazol-5-amine have been studied for their potential use in the development of electroluminescent devices. These luminophores show promise in the fabrication of organic light-emitting diodes, highlighting the compound's significance in the field of optoelectronics (Chaczatrian et al., 2004).
Safety And Hazards
Future Directions
Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the study and development of new methods and synthetic approaches towards these compounds are of great interest .
properties
IUPAC Name |
4-quinolin-4-yl-1H-pyrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-10(7-15-16-12)8-5-6-14-11-4-2-1-3-9(8)11/h1-7H,(H3,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQBFPXGFSEYRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(quinolin-4-yl)-1H-pyrazol-5-amine |
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